molecular formula C7H3I2KO3 B3026561 Potassium 3,5-Diiodosalicylate CAS No. 1015937-56-0

Potassium 3,5-Diiodosalicylate

Cat. No.: B3026561
CAS No.: 1015937-56-0
M. Wt: 428 g/mol
InChI Key: SNHIVWOGVZUVLO-UHFFFAOYSA-M
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Description

Potassium 3,5-Diiodosalicylate is a high-purity organic salt supplied as a white to almost white powder or crystal . With the molecular formula C₇H₃I₂KO₃ and a molecular weight of 428.01 g/mol , it is characterized by its diiodinated salicylate structure. This compound is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. The product is specified to have a minimum purity of 97.0% as determined by nonaqueous titration, and its structure is confirmed by NMR analysis . For optimal stability, it is recommended to store this chemical at room temperature, preferably in a cool and dark place below 15°C . The presence of iodine atoms on the aromatic ring makes it a potentially useful building block in chemical synthesis and materials science research. Researchers value this compound for its potential role in exploring salicylate derivatives and their properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;2-hydroxy-3,5-diiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O3.K/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHIVWOGVZUVLO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3I2KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Potassium 3,5 Diiodosalicylate

Established Synthetic Pathways for the Compound

The primary route to obtaining potassium 3,5-diiodosalicylate involves a two-step process: the iodination of a salicylic (B10762653) acid derivative followed by salt formation.

Iodination Reactions of Salicylic Acid Derivatives

The foundational step in the synthesis is the introduction of two iodine atoms onto the benzene (B151609) ring of salicylic acid, yielding 3,5-diiodosalicylic acid. ontosight.ai This is typically an electrophilic aromatic substitution reaction. ontosight.ai A common method involves reacting salicylic acid with an iodinating agent in a suitable solvent. ontosight.ai

One established method utilizes iodine monochloride (ICl) as the iodinating agent in glacial acetic acid. orgsyn.org In a typical procedure, salicylic acid is dissolved in glacial acetic acid, and a solution of iodine monochloride in the same solvent is added. The reaction mixture is then heated, leading to the precipitation of 3,5-diiodosalicylic acid. orgsyn.org Other historical methods have employed iodine in alcohol, sometimes with the addition of mercuric oxide or in the presence of an alkali. orgsyn.org

More contemporary approaches often use a combination of an iodine source and an oxidizing agent. For instance, elementary iodine can be used in an ethanol (B145695) solution, with the in-situ generated hydrogen iodide being oxidized to iodine, allowing for a complete reaction. google.comgoogle.com Another method involves the use of aqueous potassium triiodide (KI3) in acetic acid with sodium iodate (B108269) (NaIO4) as the oxidant, which has been shown to be effective for iodinating various aromatic substrates. researchgate.net

The choice of iodinating agent and reaction conditions can significantly impact the yield and purity of the resulting 3,5-diiodosalicylic acid. For example, using ICl can sometimes lead to the formation of reddish-yellow ICl3 impurities. google.com

Salt Formation and Purification Techniques

Once 3,5-diiodosalicylic acid is synthesized and purified, the next step is the formation of the potassium salt. This is a standard acid-base reaction where the acidic 3,5-diiodosalicylic acid reacts with a potassium-containing base, such as potassium hydroxide (B78521) or potassium carbonate, in a suitable solvent. The resulting this compound can then be isolated, often by precipitation or crystallization from the reaction mixture.

Purification of the intermediate, 3,5-diiodosalicylic acid, is critical for obtaining a high-purity final product. Common purification techniques include recrystallization from solvents like acetone (B3395972) and water. orgsyn.org An alkalized acid precipitation method is also employed for purification, which involves dissolving the crude product in an alkaline solution and then re-precipitating the purified acid by adding an acid. google.comwipo.int The purity of the final product is often assessed using techniques like High-Performance Liquid Chromatography (HPLC). google.comgoogle.com

Exploration of Novel Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of 3,5-diiodosalicylic acid, this has led to the exploration of greener alternatives to traditional reagents and solvents.

One notable green chemistry approach involves the use of ferrates, such as sodium or potassium ferrate, as a high-efficiency and environmentally benign oxidant to replace more hazardous substances like mercury oxide, nitric acid, or potassium periodate. google.com This method, which involves reacting salicylic acid, an iodide source, and a ferrate in a polar solvent, boasts high conversion rates, good product purity, and a simpler work-up process. google.com

The use of hydrogen peroxide as an oxidant in conjunction with iodine is another step towards a greener synthesis, as it avoids the use of heavy metal oxidants. google.com However, this method can require large volumes of ethanol as a solvent, which presents challenges in terms of solvent recovery and waste generation. google.com Research continues to focus on optimizing reaction conditions to minimize waste and energy consumption, aligning with the principles of green chemistry.

Characterization and Purity Assessment of Synthetic Products

The identity and purity of synthesized this compound and its precursor, 3,5-diiodosalicylic acid, are confirmed through various analytical techniques.

Analytical Technique Purpose Typical Findings
Melting Point To determine the purity of 3,5-diiodosalicylic acid.A sharp melting point range, for example, 232.3–233.6 °C, indicates high purity. google.com
High-Performance Liquid Chromatography (HPLC) To quantify the purity of the product.Purity levels of over 99.5% have been reported for 3,5-diiodosalicylic acid. google.com
Appearance A qualitative assessment of the product's physical state.This compound is typically a white to almost white powder or crystal. tcichemicals.comtcichemicals.com
Moisture Content To determine the amount of water present in the final product.Low moisture content, for instance, 0.1-0.12%, is desirable. google.com
Ash Content To measure the amount of inorganic residue after combustion.A low ash content, such as 0.05-0.06%, signifies minimal inorganic impurities. google.com
Transmittance To assess the clarity of a solution of the compound.High transmittance values (e.g., 98.3-98.4% at 500 nm) indicate low levels of insoluble impurities. google.com

These characterization methods are essential for ensuring the quality and consistency of the synthesized compound for its intended applications.

Precursor Compounds and Their Role in Synthesis

The synthesis of this compound relies on several key precursor compounds.

Precursor Compound Role in Synthesis
Salicylic Acid The fundamental starting material, providing the benzene ring and the carboxyl and hydroxyl functional groups. ontosight.aigoogle.comgoogle.com
Iodinating Agent The source of iodine for the electrophilic substitution reaction. Examples include iodine (I2), iodine monochloride (ICl), sodium iodide (NaI), and potassium iodide (KI). orgsyn.orggoogle.com
Oxidizing Agent Used to facilitate the iodination reaction, often by oxidizing iodide to a more electrophilic iodine species. Examples include hydrogen peroxide, sodium iodate, and ferrates. google.comresearchgate.net
Solvent Provides the medium for the reaction to occur. Common solvents include glacial acetic acid, ethanol, and water. orgsyn.orggoogle.comgoogle.com
Potassium Source A base used to neutralize the 3,5-diiodosalicylic acid and form the potassium salt. Examples include potassium hydroxide (KOH) and potassium carbonate (K2CO3).
Protonic Acid In some synthetic methods, a protonic acid like hydrochloric acid or sulfuric acid is added to the reaction mixture. google.com

The selection and purity of these precursors are paramount to achieving a high yield and purity of the final this compound product.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. While most published data pertains to the parent compound, 3,5-diiodosalicylic acid, the principles can be directly extended to its potassium salt. The primary difference arises from the deprotonation of the acidic carboxylic acid and phenolic hydroxyl groups to form a carboxylate and a phenoxide, respectively, which alters the electronic environment and, consequently, the chemical shifts of nearby nuclei.

In ¹H NMR spectroscopy of 3,5-diiodosalicylic acid, the spectrum is characterized by the signals from the two aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. chemicalbook.comspectrabase.com The aromatic region typically displays two distinct signals corresponding to the protons at the C-4 and C-6 positions of the benzene (B151609) ring. These protons appear as doublets due to coupling with each other.

For Potassium 3,5-diiodosalicylate, the labile protons from the carboxylic acid and phenolic hydroxyl groups are absent from the spectrum as they are replaced by the potassium counter-ion. The chemical shifts of the remaining aromatic protons are expected to shift upfield (to a lower ppm value) compared to the acid form due to the increased electron-donating effect of the resulting phenoxide and carboxylate groups.

Table 1: Comparative ¹H NMR Data for 3,5-Diiodosalicylic Acid and Expected Data for this compound Note: Data for the acid is based on typical values found in deuterated solvents like DMSO-d₆. Expected values for the salt are predictive.

Proton Position 3,5-Diiodosalicylic Acid (ppm) This compound (Expected ppm) Multiplicity
H-4 ~8.0 Shifted upfield Doublet (d)
H-6 ~7.5 Shifted upfield Doublet (d)
-OH Present (variable, broad) Absent -

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For 3,5-diiodosalicylic acid, seven distinct carbon signals are expected. drugbank.com The carbon atoms directly bonded to the electronegative iodine atoms (C-3 and C-5) are found at characteristic chemical shifts, as are the carbons of the carboxyl and hydroxyl-bearing groups (C-1 and C-2).

Upon formation of the potassium salt, significant changes in the chemical shifts of the carbons attached to or near the oxygen atoms are anticipated. The carboxylate carbon (C-1) and the phenoxide carbon (C-2) are expected to experience noticeable shifts due to the change in hybridization and electron density.

Table 2: Comparative ¹³C NMR Data for 3,5-Diiodosalicylic Acid and Expected Data for this compound Note: Data for the acid is based on typical literature values. Expected values for the salt are predictive.

Carbon Position 3,5-Diiodosalicylic Acid (ppm) This compound (Expected ppm)
C-1 (-COOH) ~170 Shifted
C-2 (-COH) ~160 Shifted
C-3 (-CI) ~85 Minor Shift
C-4 (-CH) ~145 Shifted upfield
C-5 (-CI) ~90 Minor Shift
C-6 (-CH) ~130 Shifted upfield

While 1D NMR is often sufficient for a simple molecule like this compound, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can provide unambiguous confirmation of the structure.

COSY: A ¹H-¹H COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-6 protons, definitively confirming their coupling relationship.

HSQC/HMQC: A ¹H-¹³C HSQC or HMQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would confirm the assignments of H-4 to C-4 and H-6 to C-6.

HMBC: A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum could further establish the connectivity by showing correlations between protons and carbons that are two or three bonds away.

While specific 2D NMR studies on this salt are not prevalent in the literature, these techniques remain a powerful tool for verification. researchgate.net

Carbon-13 NMR (¹³C NMR) Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations and provides a characteristic fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: For 3,5-diiodosalicylic acid, the IR spectrum is dominated by:

A very broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹.

A sharp C=O stretching vibration of the carboxylic acid, usually near 1680-1700 cm⁻¹.

An O-H stretching band for the phenolic hydroxyl group.

Various C-H and C=C stretching and bending vibrations in the aromatic region.

In this compound, the IR spectrum changes significantly:

The broad O-H band of the carboxylic acid disappears.

The C=O band is replaced by two distinct absorptions for the carboxylate anion (-COO⁻): an asymmetric stretch (around 1550-1610 cm⁻¹) and a symmetric stretch (around 1360-1450 cm⁻¹).

The phenolic O-H band also disappears upon deprotonation.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. researchgate.net It is particularly sensitive to symmetric vibrations and bonds involving heavy atoms. The Raman spectrum would be useful for observing:

The symmetric stretching of the aromatic ring.

Vibrations associated with the carbon-iodine (C-I) bonds, which are often weak in IR spectra but stronger in Raman.

The symmetric stretch of the carboxylate group.

Changes in the Raman spectrum upon salt formation would mirror those in the IR, particularly the disappearance of the O-H modes and the appearance of the carboxylate modes. tu-chemnitz.denih.gov

Table 3: Key Vibrational Frequencies (cm⁻¹)

Functional Group 3,5-Diiodosalicylic Acid This compound (Expected) Spectroscopic Method
Carboxylic O-H Stretch ~3000 (broad) Absent IR
Phenolic O-H Stretch ~3200 Absent IR
Carboxylic C=O Stretch ~1685 Absent IR
Carboxylate Asymmetric Stretch Absent ~1550-1610 IR
Carboxylate Symmetric Stretch Absent ~1360-1450 IR/Raman

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) in negative ion mode would be the most appropriate technique, detecting the 3,5-diiodosalicylate anion (C₇H₃I₂O₃⁻).

The expected mass-to-charge ratio (m/z) for the parent anion would be approximately 388.8 g/mol . High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high accuracy.

The fragmentation pattern in MS/MS (tandem mass spectrometry) would likely involve characteristic losses:

Loss of CO₂: Decarboxylation is a common fragmentation pathway for salicylic (B10762653) acids, which would result in a fragment ion corresponding to the 3,5-diiodophenoxide anion.

Loss of Iodine: Cleavage of one or both C-I bonds.

LC-MS/MS techniques have been utilized to detect 3,5-diiodosalicylic acid in various matrices, confirming these fragmentation pathways. mdpi.comrsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of simple this compound is not widely available in the surveyed literature, crystallographic studies of metal complexes containing the 3,5-diiodosalicylate ligand have been published. For example, studies on copper(II) 3,5-diiodosalicylate complexes reveal the coordination of the metal ion through the carboxylate oxygen atoms and the phenolic oxygen. ugr.es Similarly, the structure of 3,5-diiodosalicylic acid complexed with human serum albumin has been determined by X-ray diffraction, showing how the molecule binds within the protein's active site. idrblab.net

A dedicated crystallographic study of this compound would precisely define the coordination environment of the potassium ion, detailing its interactions with the carboxylate and phenoxide groups of one or more diiodosalicylate units and any water molecules present in the crystal lattice. This would provide unambiguous confirmation of the solid-state structure.

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
3,5-Diiodosalicylic Acid
Copper(II) 3,5-diiodosalicylate

Computational Chemistry Approaches to Molecular Structure and Conformation

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the molecular structure, stability, and electronic properties of complex molecules. For 3,5-Diiodosalicylic acid (3,5-DISA), the parent acid of this compound, computational studies have been instrumental in elucidating its conformational preferences and the nature of its intramolecular interactions.

A significant focus of computational research on 3,5-DISA has been the characterization of its intramolecular hydrogen bond (IMHB). nih.gov Theoretical investigations have been performed using DFT at the B3LYP hybrid functional level. For these calculations, the Lanl2dz basis set is typically used for the iodine atoms, while the 6-311++G(d,p) basis set is applied to the carbon, hydrogen, and oxygen atoms. mdpi.com

Further analysis using advanced quantum chemical tools, such as the Natural Bond Orbital (NBO) method, has revealed that the IMHB in 3,5-DISA has a partially covalent nature. nih.gov This finding is crucial for understanding the molecule's photophysical properties, including the occurrence of Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon extensively substantiated by computational modeling of the potential energy surface. nih.gov

Computational methods have also been employed to explore the interplay between the IMHB and the aromaticity of the benzene ring. Calculations of the Nucleus-Independent Chemical Shift (NICS), a magnetic descriptor of aromaticity, have been used to evaluate the electronic delocalization in the ring. mdpi.com These analyses provide evidence for Resonance-Assisted Hydrogen Bonding (RAHB) in the 3,5-DISA molecule, where the hydrogen bond strength is enhanced by π-electron delocalization within the chelate ring formed by the IMHB. nih.gov

While direct computational studies on this compound are not extensively documented in the literature, the structure can be inferred from the analysis of its parent acid and the general behavior of potassium salicylates. In the salt form, the carboxylic acid is deprotonated, forming a carboxylate anion (COO⁻). The potassium ion (K⁺) forms an ionic bond with this negatively charged group. This deprotonation leads to the breaking of the strong intramolecular hydrogen bond that characterizes the acid form. The resulting 3,5-diiodosalicylate anion interacts with the potassium cation, and its conformation would be primarily governed by electrostatic interactions and crystal packing forces in the solid state.

The table below summarizes key geometric parameters for the most stable, hydrogen-bonded conformation of the parent acid, 3,5-Diiodosalicylic acid, as determined by DFT calculations.

ParameterDescriptionCalculated Value
Bond Lengths (Å)
O-H (hydroxyl)Length of the hydroxyl O-H bond involved in the IMHB0.998
C=O (carbonyl)Length of the carbonyl C=O bond1.229
C-O (hydroxyl)Length of the phenolic C-O bond1.345
C-I (position 3)Length of the carbon-iodine bond at position 32.091
C-I (position 5)Length of the carbon-iodine bond at position 52.089
Hydrogen Bond (Å)
O···H (intramolecular)Distance between the carbonyl oxygen and hydroxyl H1.691
**Bond Angles (°) **
C-C=O (carbonyl)Angle of the carbonyl group123.1
C-O-H (hydroxyl)Angle of the phenolic hydroxyl group106.9
Dihedral Angles (°)
O=C-C-CDihedral angle defining the planarity of the carboxyl group179.9
H-O-C-CDihedral angle defining the planarity of the hydroxyl group0.2

Mechanistic Investigations of Potassium 3,5 Diiodosalicylate

Elucidation of Chemical Reactivity and Reaction Pathways

The chemical reactivity of potassium 3,5-diiodosalicylate in plant systems is complex, involving uptake, translocation, and metabolism. Research indicates that when supplied to plants, such as lettuce, 3,5-diiodosalicylic acid (3,5-diISA) is transported from the roots to the leaves. nih.gov During this process, it can undergo catabolism, leading to the formation of inorganic iodine species like iodide (I⁻) and iodate (B108269) (IO₃⁻). nih.gov This is supported by the observation of increased salicylic (B10762653) acid (SA) accumulation in the roots and leaves of plants treated with 3,5-diISA, suggesting the breakdown of the parent compound. nih.gov

Furthermore, studies have shown that the application of 3,5-diISA can lead to the synthesis of other organic iodine compounds within the plant. mdpi.com This suggests that the molecule itself can act as a precursor for various metabolic pathways. The presence of iodine atoms on the salicylic acid ring influences its chemical properties and subsequent reactions within the plant's biochemical machinery.

Biochemical Mechanism of Action in Plant Systems

The interaction of this compound with plant systems is multifaceted, impacting various metabolic processes and influencing the pathways involved in iodine biofortification.

This compound has been shown to influence several key metabolic pathways in plants. In lettuce, for instance, its application has been linked to changes in the concentration of various compounds. Plants treated with 3,5-diISA exhibited the highest levels of glucose, fructose, and total sugars compared to control groups. mdpi.com It has also been observed to decrease the concentration of nitrates in lettuce. mdpi.com

Moreover, the application of 3,5-diISA can affect the levels of plant hormones and other signaling molecules. An increase in the concentration of triiodothyronine (T3), a plant-derived thyroid hormone analog, has been noted in lettuce treated with 3,5-diISA. mdpi.com This suggests an involvement in complex signaling cascades within the plant. Research on lettuce has also indicated that the application of 3,5-diISA can lead to an increase in the activity of peroxidase, an important antioxidant enzyme. rsc.org

Interestingly, studies on lettuce have shown that fertilization with 3,5-diISA can lead to an increased concentration of chloride (Cl⁻) in the leaves. mdpi.com However, it did not significantly affect the fatty acid profile, with the exception of myristic and arachidic acids. mdpi.com

The following interactive table summarizes the observed effects of 3,5-diiodosalicylic acid on various metabolic parameters in lettuce:

Table 1: Effects of 3,5-Diiodosalicylic Acid on Lettuce Metabolism
Metabolic Parameter Observed Effect Reference
Glucose Increased mdpi.com
Fructose Increased mdpi.com
Total Sugars Increased mdpi.com
Nitrates Decreased mdpi.com
Triiodothyronine (T3) Increased mdpi.com
Peroxidase Activity Increased rsc.org
Chloride (Cl⁻) Increased mdpi.com
Myristic Acid Affected mdpi.com
Arachidic Acid Affected mdpi.com

This compound serves as an effective source of iodine for biofortification in various plants. Studies on lettuce have demonstrated that the application of 3,5-diISA leads to a significant increase in iodine accumulation in the leaves compared to control plants. mdpi.com Although in some studies, 5-iodosalicylic acid (5-ISA) resulted in higher iodine accumulation than 3,5-diISA, the latter still proved to be an effective biofortification agent. mdpi.comnauka.gov.pl

Research has also explored the interaction between 3,5-diISA and other elements. For example, the application of vanadium has been shown to influence the iodine content in lettuce leaves when co-applied with 3,5-diISA. researchgate.net This suggests that the biofortification efficiency of this compound can be modulated by the presence of other micronutrients.

A study on lettuce showed that exogenous 3,5-diISA is transported from the roots to the leaves and undergoes catabolism, leading to the formation of inorganic iodine. nih.gov This process is fundamental to its role in increasing the iodine content of the plant.

The table below presents a summary of research findings on the iodine biofortification potential of 3,5-diiodosalicylic acid in lettuce.

Table 2: Iodine Biofortification in Lettuce with 3,5-Diiodosalicylic Acid
Finding Reference
Significant increase in leaf iodine content. mdpi.com
Effective uptake and translocation from roots to leaves. nih.gov
Catabolism to inorganic iodine contributes to biofortification. nih.gov
Co-application with vanadium can influence iodine accumulation. researchgate.net

Interactions with Plant Metabolic Processes

Theoretical Modeling of Mechanistic Steps

While extensive experimental data exists, theoretical modeling of the mechanistic steps of this compound in plant systems is an emerging area of research. Such models aim to simulate and predict the compound's behavior, from its uptake by the roots to its final metabolic fate within the plant.

Computational approaches can be used to model the trans-bilayer transport of 3,5-diiodosalicylic acid across plant cell membranes. nih.gov These models can help in understanding the physical and chemical properties that govern its absorption and distribution. Factors such as the molecule's size, charge distribution, and lipophilicity play a crucial role and can be incorporated into kinetic models. nih.gov

Furthermore, theoretical metabolic pathway analysis can provide insights into the potential biochemical transformations of 3,5-diiodosalicylate. researchgate.net By combining known enzymatic reactions and metabolic networks in plants, it is possible to propose putative pathways for its degradation and the synthesis of other iodine-containing compounds. For instance, a theoretical pathway for iodosalicylates in lettuce has been proposed, which includes deiodination steps. researchgate.net

The development of quantitative structure-activity relationship (QSAR) models could also be a valuable tool. nih.gov These models could correlate the chemical structure of 3,5-diiodosalicylate and related compounds with their observed biological activities, helping to predict the efficacy of new biofortification agents.

Applications in Specialized Chemical Synthesis and Research

Utilization as a Key Building Block in Organic Synthesis

The molecular framework of 3,5-diiodosalicylic acid, the parent acid of the potassium salt, serves as a crucial starting material or intermediate in the synthesis of more complex organic molecules. Chemical suppliers categorize Potassium 3,5-diiodosalicylate and its acid form as organic building blocks, highlighting their role in constructing larger chemical entities. calpaclab.com

One of the primary applications is in the synthesis of pharmacologically active salicylanilides. researchgate.net For instance, 3,5-diiodosalicylic acid is a key intermediate in the production of anthelmintic drugs like rafoxanide (B1680503) and closantel (B1026), which are used in veterinary medicine. researchgate.netgoogle.com The synthesis of rafoxanide involves the reaction of 3,5-diiodosalicylic acid with an appropriate aminoether. researchgate.net Similarly, the synthesis of other complex derivatives, such as those involving ethylphenylstannylene, has been described, showcasing the compound's versatility as a precursor. capes.gov.br The synthesis of 3,5-diiodosalicylic acid itself is typically achieved through the iodination of salicylic (B10762653) acid using various reagents, including iodine monochloride or elementary iodine in a suitable solvent. orgsyn.orgontosight.aiwipo.int

Role as a Reagent in Specific Chemical Transformations

Beyond being a structural precursor, 3,5-diiodosalicylic acid and its salts can act as reagents to facilitate specific chemical reactions. In analytical chemistry, it has been employed as a reagent for detecting certain metal ions. chemimpex.com The iodination of salicylic acid to produce 3,5-diiodosalicylic acid is a well-documented chemical transformation, often utilizing iodine monochloride or a combination of iodine and an oxidizing agent. orgsyn.org The presence of the two iodine atoms on the benzene (B151609) ring makes the compound a subject of interest for creating derivatives through substitution reactions, where the iodine atoms can be replaced by other functional groups.

Research Applications in Plant Science

In recent years, organic iodine compounds, including this compound, have been investigated in plant science for their role in iodine uptake, plant development, and biofortification. nih.govresearchgate.netu-szeged.hu

Research has demonstrated that plants can absorb 3,5-diiodosalicylic acid (3,5-diISA), leading to an increase in iodine content in various plant tissues. mdpi.com Studies on lettuce and tomato have shown that while plants can take up 3,5-diISA, the efficiency of uptake and accumulation can be lower compared to inorganic forms like potassium iodide (KI) or another organic form, 5-iodosalicylic acid (5-ISA). mdpi.comresearchgate.net

In hydroponically grown lettuce, iodine from 3,5-diISA accumulated in larger amounts in the roots than in the leaves. Research on tomato plants also indicated that organoiodine compounds like 3,5-diISA tend to accumulate more in the roots compared to the shoot system. scispace.com The structure of the iodine compound appears to influence its uptake, with some studies suggesting that compounds with one iodine atom (like 5-ISA) may be taken up more readily than those with two (like 3,5-diISA). scispace.com The translocation of these compounds from roots to leaves is also an area of active study. mdpi.com

Table 1: Comparative Iodine Uptake and Accumulation in Lettuce

Iodine Form Applied Predominant Accumulation Site Relative Uptake Efficiency Reference
Potassium Iodate (B108269) (KIO₃) Roots > Leaves Lower than 5-ISA mdpi.com
5-Iodosalicylic Acid (5-ISA) Roots > Leaves Higher than KIO₃ and 3,5-diISA nih.govmdpi.com

The application of 3,5-diiodosalicylic acid has shown varied effects on plant growth. In some hydroponic experiments with lettuce, applying 3,5-diISA caused a reduction in the weight of leaves and whole plants compared to control groups. Similarly, in tomato plants, treatment with 3,5-diISA at certain concentrations led to a decrease in leaf biomass. researchgate.netscispace.com However, other studies on dandelion plants reported no negative effects on plant growth when using 3,5-diISA through fertigation. mdpi.comresearchgate.net

Interestingly, the compound can influence the plant's antioxidant system. In lettuce, treatment with 3,5-diISA led to a statistically significant increase in peroxidase activity and the concentration of total polyphenols, which are indicators of antioxidant potential. rsc.org In tomato plants, however, it was found to reduce the activity of the peroxidase enzyme in the roots. scispace.com Application of 3,5-diISA has also been linked to an increase in sugar content in lettuce. mdpi.com

Table 2: Effect of 3,5-diiodosalicylic acid (3,5-diISA) on Plant Parameters

Plant Species Parameter Observed Effect Reference
Lettuce Leaf Biomass Reduction in hydroponics
Tomato Leaf Biomass Reduction at 10 & 25 µM doses researchgate.net
Dandelion Plant Biomass No negative effect mdpi.com
Lettuce Peroxidase Activity Significant increase rsc.org
Lettuce Total Sugars Significant increase mdpi.com

Agronomic biofortification aims to increase the nutritional value of crops, and iodine is a key target micronutrient to combat deficiency in human populations. researchgate.net this compound is one of the organic iodine compounds being studied for this purpose. researchgate.net Research has confirmed its applicability in enriching plants like lettuce and dandelion with iodine. mdpi.commdpi.com

While often less efficient in terms of total iodine accumulation compared to potassium iodide or 5-iodosalicylic acid, the use of 3,5-diISA has other potential benefits. mdpi.commdpi.com For instance, in one study, lettuce biofortified with 3,5-diISA showed the highest levels of glucose, fructose, and total sugars, as well as an increased concentration of triiodothyronine (T3), a thyroid hormone. mdpi.com Furthermore, its application was found to decrease the concentration of nitrates in lettuce, which is a desirable trait for food quality. mdpi.com These findings suggest that producing lettuce fortified with iodosalicylates is worthy of consideration as it can provide a good source of iodine and other beneficial compounds in the human diet. mdpi.com

Investigations into Plant Growth and Development Modulation

Potential Applications in Other Academic Research Areas

The utility of this compound extends to other fields of academic research. Its parent acid has been explored for its biological activities, including potential antimicrobial and anti-inflammatory properties. ontosight.aiontosight.ai In biochemistry, 3,5-diiodosalicylic acid is used as a tool to study protein interactions. Specifically, it has been used to investigate the binding affinity and interaction with human serum albumin (HSA), a crucial protein for transporting substances in the blood. jascoinc.com Such studies help in understanding how various compounds are distributed throughout the body. jascoinc.com The compound has also been noted for its use as a contrast agent in radiography for medical imaging, although this application falls outside its use in chemical synthesis and plant science. ontosight.aiontosight.ai

Table 3: List of Mentioned Compounds

Compound Name
This compound
3,5-Diiodosalicylic Acid (3,5-diISA)
Salicylic Acid
Potassium Iodide (KI)
Potassium Iodate (KIO₃)
5-Iodosalicylic Acid (5-ISA)
Rafoxanide
Closantel
Iodine Monochloride
Ethylphenylstannylene
Triiodothyronine (T3)
Glucose
Fructose

Synthesis and Study of Derivatives and Analogs

Design and Synthesis of Structurally Related Organoiodine Compounds

The synthesis of derivatives based on the 3,5-diiodosalicylate structure often begins with the iodination of salicylic (B10762653) acid. A common method involves electrophilic iodination using reagents like iodine monochloride (ICl) or a mixture of iodine and nitric acid in a solvent such as glacial acetic acid. Another patented method describes the reaction of salicylic acid with elemental iodine in an ethanol (B145695) solution to produce a crude 3,5-diiodosalicylic acid product, which is then purified. wipo.int

Once 3,5-diiodosalicylic acid is obtained, further modifications can be introduced to create a variety of analogs. For instance, the phenolic hydroxyl group can be methylated to form 3,5-diiodo-2-methoxybenzoic acid. This reaction is typically carried out using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

The carboxyl group of 3,5-diiodosalicylic acid is another key site for modification. It can be converted to an amide, leading to the synthesis of salicylanilide (B1680751) derivatives. researchgate.net This is often achieved by first forming an in-situ acid chloride with reagents like phosphorus trichloride (B1173362) (PCl3), which then reacts with an appropriate amine. researchgate.net This approach has been utilized in the synthesis of compounds like rafoxanide (B1680503). researchgate.net

Furthermore, the aldehyde derivative, 3,5-diiodosalicylaldehyde (B1329479), serves as a versatile intermediate for creating Schiff base derivatives. For example, it can be reacted with 2-amino-6-nitrobenzothiazole (B160904) to form a Schiff base with potential applications in medicinal chemistry. mdpi.com

These synthetic strategies allow for the systematic modification of the 3,5-diiodosalicylate core, enabling the exploration of how different functional groups and structural changes influence the compound's properties.

Exploration of Structure-Activity Relationships in Research Applications

The diverse derivatives of 3,5-diiodosalicylic acid have been investigated in various research contexts, revealing important structure-activity relationships (SAR).

In the field of agricultural science, the uptake and metabolism of iodosalicylates in plants have been studied. Research on tomato and dandelion plants has shown that both 5-iodosalicylic acid (5-ISA) and 3,5-diiodosalicylic acid (3,5-diISA) can be taken up by the roots and translocated within the plant. mdpi.comresearchgate.net Interestingly, studies on lettuce indicated that the efficiency of iodine uptake and translocation from roots to leaves followed the order of 5-ISA > 3,5-diISA > potassium iodate (B108269) (KIO3). In some cases, 3,5-diISA showed a negative effect on plant biomass at certain concentrations. researchgate.netresearchgate.net The application of 3,5-diISA was also found to decrease nitrate (B79036) concentrations in lettuce. mdpi.com These findings highlight how the number and position of iodine atoms on the salicylic acid backbone influence their interaction with plant biological systems.

In biochemical research, derivatives of 3,5-diiodosalicylic acid have been explored as allosteric inhibitors of endothelin-1 (B181129) (ET-1) binding to its receptors. Dihalogenated derivatives of salicylic acid were identified as more potent inhibitors than aspirin. benthamdirect.com A study synthesizing various disubstituted benzohydroxamic acids, benzaldoximes, and dihalosalicylic acid dimers found that 3,5-diiodo-2-aminobenzohydroxamic acid was a more potent inhibitor of [125I]ET-1 binding to ETA receptors than 3,5-diiodosalicylic acid itself. benthamdirect.com This suggests that the presence of an amino and a hydroxamic acid group in place of the hydroxyl and carboxylic acid groups, respectively, enhances inhibitory activity.

The lithium salt of 3,5-diiodosalicylic acid is used in biochemical research, particularly in the isolation of scaffold/matrix attachment regions (S/MARs) from cell lines. aip.org This application leverages the compound's ability to interact with cellular components.

The following table summarizes the findings from various research applications of 3,5-diiodosalicylate and its analogs:

Compound/Derivative Research Application Key Findings Citation
3,5-Diiodosalicylic acid (3,5-diISA)Plant biofortificationTaken up by plants, but less efficiently translocated than 5-ISA. Can negatively impact biomass at certain concentrations. mdpi.comresearchgate.netresearchgate.net mdpi.comresearchgate.netresearchgate.net
5-Iodosalicylic acid (5-ISA)Plant biofortificationMore efficient uptake and translocation in plants compared to 3,5-diISA and KIO3.
3,5-Diiodo-2-aminobenzohydroxamic acidEndothelin receptor inhibitionMore potent inhibitor of ET-1 binding to ETA receptors than 3,5-diiodosalicylic acid. benthamdirect.com benthamdirect.com
Lithium 3,5-diiodosalicylateBiochemical researchUsed for the isolation of scaffold/matrix attachment regions (S/MARs) from cells. aip.org aip.org
Rafoxanide (a salicylanilide derivative)Anthelmintic researchSynthesized from 3,5-diiodosalicylic acid. researchgate.net researchgate.net
Schiff base from 3,5-diiodosalicylaldehydeMedicinal chemistrySynthesized for potential biological activities. mdpi.com mdpi.com

Development of Modified Potassium 3,5-Diiodosalicylate Scaffolds

The 3,5-diiodosalicylate scaffold has been a template for creating modified structures with altered or enhanced properties. The development of these modified scaffolds is a key area of research, aiming to fine-tune the molecule for specific applications.

One area of modification involves creating dimers of dihalosalicylic acids, which have shown inhibitory activity against ET-1 binding. benthamdirect.com The synthesis of closantel (B1026) analogues, which are complex salicylanilides, also represents a significant modification of the basic 3,5-diiodosalicylate scaffold. These analogues have been investigated for their dual protonophore–chitinase inhibitory activity.

The synthesis of benzothiazole (B30560) derivatives incorporating the 3,5-diiodosalicyl moiety is another example of scaffold modification. mdpi.com These hybrid molecules are designed to combine the structural features of both parent compounds to explore new chemical space and potential biological activities.

The development of these modified scaffolds often involves multi-step synthetic routes. For example, the synthesis of rafoxanide from 4-chlorophenol (B41353) involves the iodination of salicylic acid as a key step, followed by reaction with an aminoether. researchgate.net The ability to functionalize both the phenolic hydroxyl and the carboxylic acid groups provides a rich platform for creating a diverse library of compounds based on the 3,5-diiodosalicylate core.

The following table details some of the modified scaffolds derived from 3,5-diiodosalicylic acid:

Modified Scaffold Synthetic Approach Research Focus Citation
Dihalosalicylic acid dimersDimerization of dihalosalicylic acid unitsAllosteric inhibition of ET-1 binding. benthamdirect.com benthamdirect.com
Closantel analoguesCondensation of 3,5-diiodosalicylic acid with specific aminesDual protonophore–chitinase inhibitory activity.
Benzothiazole-Schiff base hybridsReaction of 3,5-diiodosalicylaldehyde with aminobenzothiazolesExploration of new chemical entities for potential biological activity. mdpi.com mdpi.com
3,5-Diiodo-2-methoxybenzoic acidMethylation of the phenolic hydroxyl groupPrecursor for further synthesis and study of structure-activity relationships.

Advanced Analytical Methodologies for Potassium 3,5 Diiodosalicylate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for the analysis of Potassium 3,5-Diiodosalicylate and its related substances. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation, identification, and quantification of non-volatile compounds like this compound. wjpsonline.com The development of a robust HPLC method is critical for achieving accurate and reproducible results.

A reversed-phase HPLC (RP-HPLC) approach is typically most effective. In this mode, a non-polar stationary phase is used with a polar mobile phase. stackexchange.com For salicylic (B10762653) acid and its derivatives, C18 columns are standard. stackexchange.comnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govnih.gov To ensure sharp peaks and consistent retention times for acidic compounds like salicylates, it is crucial to control the pH of the mobile phase by adding an acid like formic acid or trifluoroacetic acid. stackexchange.com This suppresses the ionization of the carboxylate and phenolate (B1203915) groups, leading to better interaction with the stationary phase. stackexchange.com

Method validation is a critical step to ensure the analytical procedure is reliable and includes parameters such as specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation). rsdjournal.org UV detection is commonly employed, with the wavelength selected based on the absorbance maxima of the analyte. innovareacademics.in For salicylates, detection wavelengths are often set around 230 nm or 296 nm. innovareacademics.indu.ac.in

Table 1: Illustrative HPLC Method Parameters for Salicylate Analysis

ParameterConditionReference
Stationary Phase (Column) Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govdu.ac.in
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) stackexchange.cominnovareacademics.in
Flow Rate 1.0 mL/min du.ac.in
Detection UV-Vis at 230 nm or 296 nm innovareacademics.indu.ac.in
Temperature 35°C researchgate.net

Gas Chromatography (GC) for Volatile Byproducts or Derivatives

Gas Chromatography (GC) is best suited for analyzing volatile and thermally stable compounds. pillbuys.com Since this compound is a salt and its corresponding acid is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert it into a more volatile form. pillbuys.com Common derivatization methods for phenolic acids include methylation or silylation. pillbuys.com For instance, salicylic acid can be methylated with diazomethane (B1218177) or derivatized with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). pillbuys.comresearchgate.net

GC is particularly valuable for identifying and quantifying volatile byproducts that may arise during the synthesis or degradation of this compound. Iodinated disinfection byproducts (DBPs), for example, are often volatile and are frequently analyzed using GC coupled with a mass spectrometer (GC-MS). researchgate.netnih.govthermofisher.com This combination provides both high separation efficiency and definitive compound identification based on mass spectra. nih.gov Techniques like comprehensive two-dimensional gas chromatography (GC×GC) can offer even greater resolving power for complex mixtures of byproducts. mdpi.com

Table 2: Example GC-MS Derivatization and Analysis Parameters for Salicylic Acid

ParameterConditionReference
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) researchgate.net
Reaction Conditions 120°C for 60 minutes researchgate.net
Column HP-5MS capillary column researchgate.net
Detector Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode researchgate.net
Injector Temperature Carefully selected to avoid thermal decomposition (e.g., < 230°C) pillbuys.com

Spectrometric Methods for Trace Analysis and Quantification

Spectrometric methods measure the interaction of electromagnetic radiation with a substance and are fundamental for both quantitative and qualitative analysis.

UV-Visible Spectrophotometry for Solution Analysis

UV-Visible spectrophotometry is a straightforward and cost-effective technique for quantifying compounds that absorb light in the UV-Vis spectrum. ijcrt.org Salicylic acid and its derivatives possess a chromophore (the benzene (B151609) ring) that absorbs UV light. innovareacademics.in A common quantitative method for salicylates involves forming a colored complex with an iron(III) chloride solution, which can then be measured in the visible range (around 530-535 nm). du.ac.inresearchgate.net

For direct analysis of the di-iodinated salicylate, the absorption maximum (λmax) would be determined by scanning a dilute solution across the UV spectrum (typically 200-400 nm). rsdjournal.org The presence of iodine atoms on the benzene ring is expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted salicylic acid. Once the λmax is established, a calibration curve based on the Beer-Lambert law can be constructed using standards of known concentration to quantify the compound in unknown samples. innovareacademics.in The method can be validated for linearity, accuracy, and precision. rsdjournal.org

Table 3: Typical UV-Vis Spectrophotometry Parameters for Salicylate Analysis

ParameterConditionReference
Method Complexation with Iron (III) Chloride du.ac.in
Wavelength (λmax) ~530 nm for Fe(III)-Salicylate complex researchgate.net
Solvent/Diluent Aqueous buffer or Ethanol (B145695)/Acid mixture rsdjournal.org
Direct Analysis λmax ~296-310 nm for Salicylic Acid rsdjournal.orginnovareacademics.in
Quantification Based on Beer-Lambert Law and calibration curve innovareacademics.in

Atomic Absorption or Emission Spectroscopy for Potassium Content

To determine the potassium content of this compound, Flame Atomic Absorption Spectroscopy (AAS) is a highly specific and reliable method. nemi.govkemesta.fi The technique measures the absorption of light by free atoms in a gaseous state. researchgate.net The sample must first be mineralized, either through dry ashing or wet digestion, to remove the organic matrix and bring the potassium into a solution. kemesta.fioiv.int

The resulting solution is then aspirated into an air-acetylene flame, which atomizes the potassium. oiv.intnemi.gov A potassium-specific hollow-cathode lamp emits light at the characteristic wavelength for potassium (typically 766.5 nm or 769.9 nm), and the amount of light absorbed by the atomized sample is proportional to its concentration. kemesta.fioiv.int A crucial step in potassium analysis by flame AAS is the addition of an ionization suppressant, such as a cesium or sodium salt solution, to both samples and standards. oiv.intnemi.gov This prevents potassium atoms from ionizing in the hot flame, which would otherwise lead to inaccurately low readings.

Table 4: Standard Parameters for Potassium Analysis by Flame AAS

ParameterConditionReference
Instrumentation Atomic Absorption Spectrometer oiv.int
Wavelength 766.5 nm or 769.9 nm kemesta.fioiv.int
Flame Air-acetylene, oxidizing oiv.int
Light Source Potassium Hollow-Cathode Lamp oiv.int
Sample Preparation Dry ashing or wet digestion kemesta.fi
Interference Control Addition of an ionization suppressant (e.g., CsCl) oiv.intnemi.gov

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer high sensitivity for the detection and characterization of electroactive species. Both the phenolic moiety and the potassium ion of this compound can be analyzed using these techniques.

The phenolic group can be oxidized electrochemically. Cyclic voltammetry (CV) is a powerful tool to study the redox behavior of such compounds, revealing oxidation potentials and providing insight into reaction mechanisms. nih.govscispace.com For quantitative analysis, techniques like amperometric detection coupled with HPLC or flow injection analysis can be employed. nih.gov Boron-doped diamond electrodes have shown excellent performance for the detection of chlorinated phenols due to their low background current and resistance to fouling. nih.gov The oxidation potential and current can be influenced by factors such as the pH of the supporting electrolyte. nih.govscielo.br

For the determination of the potassium ion, potentiometry using a Potassium Ion-Selective Electrode (ISE) is a rapid and effective method. ntsensors.comhannainst.commt.com An ISE is a sensor that develops a voltage proportional to the concentration (more accurately, the activity) of a specific ion in solution. hannainst.com These electrodes are available as combination electrodes that contain both the sensing and reference elements in a single body. hannainst.com For accurate measurements, an ionic strength adjuster (ISA) is typically added to both samples and standards to ensure a constant background ionic strength. hannainst.com

Table 5: Principles of Electrochemical Methods for Analysis

AnalyteTechniquePrincipleReference
Diiodosalicylate Moiety Cyclic Voltammetry (CV) / AmperometryMeasures the current resulting from the electrochemical oxidation of the phenolic group at a specific potential. nih.govnih.gov
Potassium Ion Potentiometry with Ion-Selective Electrode (ISE)Measures the potential difference between the ISE and a reference electrode, which is proportional to the logarithm of the K+ ion activity. ntsensors.comhannainst.com

Q & A

Q. What are the standard methods for synthesizing and characterizing Potassium 3,5-Diiodosalicylate in laboratory settings?

this compound is typically synthesized via salicylate iodination followed by neutralization with potassium hydroxide. Characterization involves:

  • Purity analysis : High-performance liquid chromatography (HPLC) and gas chromatography (GC) with ≥98% purity thresholds .
  • Structural verification : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight (395.85 g/mol) and structural integrity .
  • Thermal stability : Melting point determination (>210°C) using differential scanning calorimetry (DSC) .

Q. Which analytical techniques are recommended to validate the purity of this compound for biochemical assays?

  • Chromatography : HPLC with UV detection at 254 nm for quantifying impurities .
  • Spectroscopy : Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (e.g., hydroxyl and carboxylate bands) .
  • Elemental analysis : Inductively coupled plasma mass spectrometry (ICP-MS) to confirm potassium content and exclude heavy metal contaminants .

Advanced Research Questions

Q. How does this compound inhibit volume-activated ion transport pathways in cellular models, and what experimental designs are critical for reproducibility?

this compound blocks volume-sensitive organic osmolyte efflux (e.g., taurine, AIB) in cells exposed to hyposmotic stress. Key experimental considerations include:

  • Cell line selection : Use MDA-MB-231 or MCF-7 cells, which exhibit robust volume-activated responses .
  • Concentration optimization : Apply 1 mM this compound in hyposmotic buffers to achieve >50% inhibition of AIB efflux .
  • Controls : Include isosmotic conditions and ATP supplementation (1–5 mM) to assess specificity .

Q. How can researchers resolve contradictory data on the compound’s specificity in ion channel inhibition across different cell types?

Discrepancies arise due to cell-specific transport mechanisms. To address this:

  • Comparative studies : Parallel experiments in MDA-MB-231 (breast cancer) and cardiac myocytes to assess pathway divergence .
  • Pharmacological profiling : Co-application with other inhibitors (e.g., gadolinium for stretch-activated channels) to isolate target pathways .
  • Dose-response curves : Evaluate IC50 values in different models to identify cell line-dependent efficacy .

Q. What methodologies optimize the use of this compound in membrane protein solubilization studies?

  • Solvent selection : Dissolve in water or methanol (10–50 mM stock solutions) to maintain solubility and avoid protein denaturation .
  • Concentration gradients : Test 0.1–2 mM ranges to balance membrane disruption and cellular viability .
  • Storage protocols : Store at 10–30°C in airtight containers to prevent oxidation; avoid freeze-thaw cycles .

Methodological Challenges and Data Interpretation

Q. How should researchers design experiments to study the bifunctional role of the 3,5-diiodosalicylate moiety in enzyme inhibition (e.g., chitinases)?

  • Scaffold modification : Synthesize analogs with substitutions at the phenolic hydroxyl group to assess binding specificity (e.g., closantel derivatives) .
  • Kinetic assays : Measure enzyme inhibition constants (Ki) using fluorogenic substrates (e.g., 4-methylumbelliferyl chitobiose) .
  • Molecular docking : Validate interactions with active-site residues (e.g., hydrophobic pockets in O. volvulus chitinase) using computational models .

Q. What strategies mitigate interference from this compound in colorimetric assays (e.g., Folin-Ciocalteu protein quantification)?

  • Sample pretreatment : Remove the compound via centrifugal filtration (3 kDa cutoff) to exclude its reducing properties .
  • Alternative reagents : Use bicinchoninic acid (BCA) assays, which are less susceptible to iodinated compound interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.